3,5-Dichloro-4'-fluoro-3'-methylbenzophenone
CAS No.: 951886-90-1
Cat. No.: VC2477363
Molecular Formula: C14H9Cl2FO
Molecular Weight: 283.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951886-90-1 |
|---|---|
| Molecular Formula | C14H9Cl2FO |
| Molecular Weight | 283.1 g/mol |
| IUPAC Name | (3,5-dichlorophenyl)-(4-fluoro-3-methylphenyl)methanone |
| Standard InChI | InChI=1S/C14H9Cl2FO/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 |
| Standard InChI Key | CFNWSJJOAWHNQP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
3,5-Dichloro-4'-fluoro-3'-methylbenzophenone is an organic compound with the molecular formula C₁₄H₉Cl₂FO and a molecular weight of 283.1 g/mol. The IUPAC name of this compound is (3,5-dichlorophenyl)-(4-fluoro-3-methylphenyl)methanone, accurately describing its structure with two chlorine atoms at positions 3 and 5 on one phenyl ring and a fluorine atom at position 4' and methyl group at position 3' on the other phenyl ring. The compound features a central carbonyl group (C=O) that bridges the two aromatic rings, creating the characteristic benzophenone core structure.
The structural configuration of 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone can be represented through several chemical notations. Its standard InChI is InChI=1S/C14H9Cl2FO/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3, while its InChIKey is CFNWSJJOAWHNQP-UHFFFAOYSA-N. In SMILES notation, the compound is represented as CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F. These notations provide standardized ways to represent the compound's structure in chemical databases and literature.
The unique arrangement of substituents on the benzophenone scaffold significantly influences the compound's physicochemical properties and reactivity patterns. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) affects the electron distribution across the molecule, while the methyl group contributes electron density through inductive effects. This particular substitution pattern creates a distinct electronic environment that determines how the molecule interacts with other chemical entities and biological systems.
Synthesis Methods and Preparation
The synthesis of 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone can be accomplished through several synthetic routes, with the most common approach likely involving the Friedel-Crafts acylation reaction. This reaction typically employs 3,5-dichlorobenzoyl chloride and 4-fluoro-3-methylbenzene as starting materials, with the reaction catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
A typical synthesis procedure would involve the following steps: First, 3,5-dichlorobenzoyl chloride would be prepared from 3,5-dichlorobenzoic acid using thionyl chloride or phosphorus pentachloride. The resulting acyl chloride would then be reacted with 4-fluoro-3-methylbenzene in the presence of aluminum chloride under anhydrous conditions. The reaction mixture would typically be maintained at controlled temperatures (often below 5°C initially, then allowed to warm to room temperature) to manage the exothermic nature of the Friedel-Crafts reaction. After completion, the reaction would be quenched with ice-water, extracted with an appropriate organic solvent, and the product purified through techniques such as recrystallization or column chromatography.
Alternative synthetic approaches might include palladium-catalyzed carbonylative cross-coupling reactions between appropriately substituted aryl halides, or oxidation of the corresponding secondary alcohol (diarylmethanol). The choice of synthetic route would depend on factors such as the availability of starting materials, desired scale of production, and specific requirements for purity.
For industrial-scale production, the synthesis would likely be optimized to improve efficiency and yield while minimizing waste generation. This might involve continuous flow processes, careful control of reaction parameters (temperature, time, catalyst loading), and implementation of green chemistry principles to reduce environmental impact.
Chemical Reactivity and Transformations
The reactivity of 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone is largely governed by the presence of the carbonyl group and the halogen substituents, which create multiple sites for potential chemical transformations. These structural features enable the compound to participate in a diverse range of reactions that can be exploited for various synthetic applications.
The carbonyl group (C=O) serves as an electrophilic center that can undergo nucleophilic addition reactions. Nucleophiles such as hydride donors (sodium borohydride or lithium aluminum hydride) can attack the carbonyl carbon, resulting in reduction to the corresponding secondary alcohol. Grignard reagents or organolithium compounds would add to the carbonyl to form tertiary alcohols. The reactivity of the carbonyl group might be modulated by the electronic effects of the chlorine and fluorine substituents, which withdraw electron density and potentially enhance the electrophilicity of the carbonyl carbon.
The aromatic rings with halogen substituents present opportunities for further functionalization through various reactions. The chlorine atoms can participate in nucleophilic aromatic substitution reactions, particularly if activated by electron-withdrawing groups. They can also engage in metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings) to introduce carbon-carbon bonds. The fluorine atom, while generally less reactive than chlorine in nucleophilic substitutions, can still undergo reactions under specific conditions, potentially offering selectivity in functionalization strategies.
The methyl group at the 3' position serves as a potential site for oxidation to form carboxylic acid or aldehyde functionalities. It could also participate in radical halogenation reactions to introduce additional functionality. The presence of these multiple reactive sites makes 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone a versatile building block for the synthesis of more complex molecular structures with tailored properties.
Comparative Analysis with Structurally Related Compounds
3,4-Dichloro-3'-fluoro-4'-methylbenzophenone (CAS: 951886-45-6) represents a closely related structural isomer, differing only in the positioning of the chlorine atoms (3,4- versus 3,5-). This subtle difference in substitution pattern can significantly impact the compound's electronic distribution, steric environment, and dipole moment. The 3,4-dichloro arrangement creates an asymmetric electron distribution that differs from the more symmetric 3,5-dichloro pattern, potentially affecting how the compound interacts with biological targets or participates in chemical reactions. Research has indicated that the 3,4-dichloro compound has been investigated for anti-inflammatory properties, suggesting potential biological activity that might also be present in the 3,5-dichloro analog.
Another related compound, 3,5-Dichloro-4'-methylbenzophenone (CAS: 13395-63-6), lacks the fluorine substituent present in our target compound . The absence of this electronegative element would alter the electron density distribution across the molecule, potentially affecting properties such as lipophilicity, metabolic stability, and binding interactions. Fluorine substitution is known to influence drug-like properties, including membrane permeability and metabolic stability, suggesting that the fluorinated variant might exhibit enhanced properties in these aspects compared to the non-fluorinated analog.
The comparison with 4,4'-Dichlorobenzophenone (CAS: 90-98-2) highlights the impact of substitution position on chemical properties . This compound, with chlorine atoms in para positions on both rings, would likely exhibit different reactivity patterns and physical properties compared to 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone. The para-chloro substitution creates a more symmetric molecule with potentially different crystal packing, solubility, and melting point characteristics.
Table 1: Comparison of 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone | 951886-90-1 | C₁₄H₉Cl₂FO | 283.1 | Reference compound |
| 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone | 951886-45-6 | C₁₄H₉Cl₂FO | 283.1 | Chlorine atoms at positions 3,4 instead of 3,5 |
| 3,5-Dichloro-4'-methylbenzophenone | 13395-63-6 | C₁₄H₁₀Cl₂O | 265.1 | Lacks fluorine substituent |
| 4,4'-Dichlorobenzophenone | 90-98-2 | C₁₃H₈Cl₂O | 251.1 | Chlorine atoms at positions 4,4'; lacks methyl and fluoro substituents |
Research Findings and Future Directions
While specific research focused explicitly on 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone appears limited in the current scientific literature, the compound's structural features suggest several promising avenues for investigation. The unique halogenation pattern, combined with the methyl substituent, creates a molecular scaffold with potential applications in multiple research domains.
Research on structurally related benzophenones has revealed interesting biological activities that might extend to this compound. For instance, some halogenated benzophenones have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties. The related compound 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone has been specifically investigated for anti-inflammatory effects, suggesting that our target compound might exhibit similar bioactivity profiles. The precise arrangement of substituents could potentially influence selectivity for specific biological targets, making this compound worthy of investigation in medicinal chemistry research programs.
In materials science, benzophenones with various substitution patterns have found applications as UV absorbers and photostabilizers. The halogen substituents in 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone might enhance its photostability and absorption characteristics, potentially making it valuable for protecting polymers and other materials from UV degradation. Future research could explore the compound's photophysical properties, quantum yield, and effectiveness as a UV stabilizer compared to commercially used benzophenone derivatives.
The synthetic utility of 3,5-Dichloro-4'-fluoro-3'-methylbenzophenone as a building block for more complex molecules represents another promising research direction. The carbonyl group and halogen substituents provide multiple sites for chemical transformations, allowing for the construction of diverse molecular architectures. Investigating the reactivity profile of this compound under various conditions (nucleophilic additions, reductions, cross-coupling reactions) could reveal unique synthetic pathways and applications.
Environmental and toxicological research represents another important direction, particularly given the compound's hazard classifications. Understanding its environmental fate, biodegradability, and potential ecological impacts would be valuable for assessing risks associated with its production and use. Studies on its metabolic pathways in biological systems could provide insights into its potential toxicity mechanisms and inform safety guidelines for handling and disposal.
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